2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione
Overview
Description
Isothiazoles are significant heterocyclic compounds and are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . They also find vast application in the development of novel molecular structures .
Synthesis Analysis
Isothiazoles are typically produced by the oxidation of enamine-thiones . A variety of methods have been discovered for the preparation of different types of isothiazoles and their derivatives .Molecular Structure Analysis
Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
The reactivity of the isothiazole framework has been studied towards electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the isothiazole system are able to undergo electrophilic reactions .Safety and Hazards
Future Directions
Isothiazoles are a novel class of heterocyclic compounds and their chemistry has seen rapid progress . They possess a peculiar reactivity and are considered useful blocks of synthetic compounds . Therefore, more concentration should be given to this area as they also find application in the search for alternative synthetic strategies .
Properties
IUPAC Name |
3-(4-chlorobutyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-9-1-2-10-16-12-7-3-5-11-6-4-8-13(14(11)12)19(16,17)18/h3-8H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXFKOQISEJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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